molecular formula C12H20N4O B1474659 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine CAS No. 1913472-66-8

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Cat. No. B1474659
CAS RN: 1913472-66-8
M. Wt: 236.31 g/mol
InChI Key: KZDNSHQZLXFOPK-DTORHVGOSA-N
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Description

“(2S,6R)-2,6-Dimethylmorpholine” is a chemical compound that belongs to the class of morpholine derivatives . It has a CAS Number of 171753-74-5 and a molecular weight of 115.18 . The IUPAC name for this compound is (2R,6R)-2,6-dimethylmorpholine .


Molecular Structure Analysis

The molecular formula of “(2S,6R)-2,6-dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da .

Scientific Research Applications

Antifungal Applications

A study by Jafar et al. (2017) explored the antifungal effects of several dimethylpyrimidin-derivatives, including compounds structurally similar to 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity, suggesting potential development into antifungal agents (Jafar et al., 2017).

Analgesic and Anti-Inflammatory Activity

Abu‐Hashem and Youssef (2011) synthesized compounds, including derivatives of this compound, and assessed their analgesic and anti-inflammatory activities. Some of these compounds exhibited promising results in this regard (Abu‐Hashem & Youssef, 2011).

Enzyme Inhibitory Properties

Boy et al. (2020) conducted a study involving the synthesis of novel Mannich bases derived from 2,6-dimethylmorpholine, a structural component of the compound . These bases showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Boy et al., 2020).

Antiangiogenic Potential

A 2021 study by Jafar and Hussein explored the antiangiogenic effects of synthetic compounds derived from a structure similar to this compound. This research demonstrated that these compounds, particularly one identified as compound (1), could be powerful antiangiogenic agents, as indicated by their theoretical binding energy results (Jafar & Hussein, 2021).

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) synthesized and characterized 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione derivatives, which exhibited solid-state fluorescence emission and positive solvatochromism. These compounds have potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, cis-2,6-Dimethylpiperazine, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNSHQZLXFOPK-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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